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Compound Name:
3,6-Dibromo-5-fluoro-1-methyl-1H-

indazole

Cat. No.: B595955 Get Quote

An In-Depth Technical Guide to the Physical Properties of 3,6-Dibromo-5-fluoro-1-methyl-1H-
indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract
This guide provides a comprehensive technical overview of the physical and chemical

properties of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole (CAS No. 1286734-91-5). While

specific experimental data such as melting and boiling points are not publicly available, this

document synthesizes known information with expert analysis of its structural features to offer

predictive insights into its behavior. The guide covers the compound's chemical identity,

expected physicochemical properties, spectroscopic characteristics, a plausible synthetic route,

and protocols for its handling and analysis. It is intended to serve as a foundational resource

for professionals in medicinal chemistry and materials science who are utilizing this versatile

halogenated indazole scaffold.

Introduction: The Significance of a Halogenated
Indazole
Indazoles are bicyclic aromatic heterocycles that are recognized as "privileged scaffolds" in

medicinal chemistry, appearing in numerous bioactive compounds and approved
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pharmaceuticals.[1] The indazole core acts as a bioisostere of indole and its unique electronic

properties allow for diverse interactions with biological targets.

The subject of this guide, 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, is a highly

functionalized derivative with significant potential as a building block in drug discovery. Its key

structural features contribute directly to its utility:

Indazole Core: Provides a rigid, planar scaffold for the precise spatial orientation of

substituents.[1]

Bromine Substituents (Positions 3 and 6): Serve as versatile synthetic handles for cross-

coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction

of molecular complexity. They also contribute to the molecule's mass and can enhance

binding affinity through halogen bonding.

Fluorine Substituent (Position 5): The strategic placement of fluorine can profoundly

influence metabolic stability by blocking sites of oxidative metabolism. Furthermore, it

modulates the electronic properties (pKa) of the scaffold and can improve membrane

permeability. Critically, the ¹⁹F atom serves as a powerful and sensitive NMR probe for

studying molecular interactions in biological systems.[1]

N-Methyl Group (Position 1): This modification protects the N1 position from further reaction

or tautomerization, simplifying subsequent chemical transformations and potentially

improving pharmacokinetic properties.[1]

This combination of features makes 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole a valuable

intermediate for constructing novel chemical entities with tailored pharmacological profiles.

Physicochemical and Structural Properties
The identity of a compound is fundamentally defined by its structural and basic physical

properties. The following tables summarize the known and predicted attributes of 3,6-Dibromo-
5-fluoro-1-methyl-1H-indazole.

Table 1: Chemical Identity and Descriptors
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Parameter Value Source

CAS Registry Number 1286734-91-5 [1]

Molecular Formula C₈H₅Br₂FN₂ [1][2]

Molecular Weight 307.95 g/mol [2]

IUPAC Name
3,6-dibromo-5-fluoro-1-

methylindazole
[1]

SMILES
CN1C2=CC(=C(C=C2C(=N1)B

r)F)Br
[1]

InChI Key
AKFXXKOJIJEJAC-

UHFFFAOYSA-N
[1]

Table 2: Physical Properties
Property Value / Description Source / Rationale

Physical State Solid at room temperature [1]

Appearance Typically a crystalline solid [1]

Melting Point Data not available [3]

Boiling Point Data not available [3]

Solubility

Limited solubility in water;

Moderate solubility in organic

solvents (e.g., DMSO, DMF,

Dichloromethane, Ethyl

Acetate).

[1] (Qualitative)

Stability
Stable under standard

laboratory conditions.
[1]

Expert Analysis of Properties: The high molecular weight and presence of two bromine atoms

suggest that the compound is a solid with a relatively high melting point, likely exceeding 150

°C. The planar, aromatic structure facilitates efficient crystal packing, contributing to its solid

state. Its poor aqueous solubility is expected due to the hydrophobic nature of the dibrominated
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aromatic core. Researchers should anticipate using polar aprotic organic solvents like DMSO

or DMF to create stock solutions for biological assays.

Spectroscopic Characterization (Predictive)
Confirming the identity and purity of 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is

paramount. While specific spectra are not publicly available, a detailed analysis of its structure

allows for the prediction of its key spectroscopic features.

¹H NMR: The spectrum should contain two signals in the aromatic region and one singlet in

the aliphatic region.

N-CH₃: A singlet integrating to 3H, expected around δ 3.8-4.2 ppm.

Ar-H (Position 4): A doublet integrating to 1H. The coupling will be to the adjacent fluorine

atom (³JHF), expected around 4-8 Hz.

Ar-H (Position 7): A doublet integrating to 1H. The coupling will be to the adjacent fluorine

atom (⁴JHF), expected around 2-4 Hz.

¹³C NMR: Eight distinct carbon signals are expected. The carbons directly attached to

bromine (C3, C6) and fluorine (C5) will show characteristic shifts and couplings. The C-F

bond will result in a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.

¹⁹F NMR: A single resonance is expected. This signal will be split by the two aromatic

protons, appearing as a doublet of doublets. ¹⁹F NMR is a highly valuable tool for purity

assessment, as fluorine is 100% abundant and highly sensitive, and the chemical shift is

very sensitive to the local electronic environment.

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a

molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). The

molecular ion peak cluster will appear at m/z values corresponding to [C₈H₅⁷⁹Br₂FN₂]⁺,

[C₈H₅⁷⁹Br⁸¹BrFN₂]⁺, and [C₈H₅⁸¹Br₂FN₂]⁺ in a ~1:2:1 intensity ratio.

Experimental Protocols
Proposed Synthesis Workflow
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While a specific synthesis for this molecule is not published, a robust route can be proposed

based on established methods for analogous indazoles.[4][5] The workflow involves the

directed ortho-lithiation and formylation of a brominated aniline precursor, followed by

cyclization with hydrazine and subsequent methylation and bromination steps.
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Step 1: Directed Ortho-Lithiation & Formylation

Step 2: Indazole Formation

Step 3: N-Methylation

Step 4: Bromination

1-Bromo-4-fluoro-2-methylaniline

2-Amino-4-bromo-5-fluorobenzaldehyde

 1. LDA, THF, -78°C
 2. DMF 

6-Bromo-5-fluoro-1H-indazole

 Hydrazine hydrate (N₂H₄·H₂O)
 Acetic Acid, Reflux 

6-Bromo-5-fluoro-1-methyl-1H-indazole

 Methyl Iodide (CH₃I)
 K₂CO₃, Acetone 

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

 N-Bromosuccinimide (NBS)
 Acetonitrile 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole.
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Protocol for Solubility Determination
Objective: To determine the approximate solubility of the compound in common laboratory

solvents. This protocol uses a simple gravimetric method.

Materials:

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

Selected solvents (e.g., Water, Ethanol, Dichloromethane, DMSO)

Analytical balance

Vortex mixer

Centrifuge

Thermostatic shaker or water bath (set to 25 °C)

2 mL glass vials

Pipettes

Methodology:

Preparation: Pre-weigh and label several 2 mL glass vials.

Addition of Compound: Add an excess amount of the compound (e.g., ~10 mg) to each vial.

Record the exact mass added to each vial. Causality Note: Starting with excess solid

ensures that a saturated solution is formed.

Solvent Addition: Add a precise volume of the first solvent (e.g., 1.0 mL) to the corresponding

vial.

Equilibration: Cap the vial securely and place it in a thermostatic shaker set to 25 °C for 24

hours. Causality Note: This extended mixing time at a constant temperature is crucial to

ensure the system reaches thermodynamic equilibrium.
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Phase Separation: After 24 hours, visually inspect the vial to confirm that undissolved solid

remains. Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the

excess solid. Causality Note: Centrifugation provides a clear supernatant, which is critical for

accurate sampling of the saturated solution.

Sampling: Carefully pipette a known volume of the clear supernatant (e.g., 0.5 mL) into a

new, pre-weighed vial. Be careful not to disturb the solid pellet. Record the exact volume

transferred.

Solvent Evaporation: Evaporate the solvent from the new vial under a stream of nitrogen or

in a vacuum oven until a constant weight is achieved.

Calculation: Weigh the vial containing the dried residue. The mass of the dissolved solid can

be calculated by subtracting the initial weight of the vial.

Solubility Calculation:

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of supernatant transferred in mL)

Repeat: Repeat steps 3-9 for each solvent to be tested.

Safety, Handling, and Storage
As a halogenated aromatic compound, 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole should

be handled with appropriate care in a laboratory setting.

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Disclaimer: Specific hazard data for this compound is limited.[3] The safety precautions

provided are based on best practices for handling similar chemical structures.
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Conclusion
3,6-Dibromo-5-fluoro-1-methyl-1H-indazole is a strategically designed chemical scaffold with

significant potential for applications in drug discovery and materials science. While some of its

fundamental physical properties like melting point have not been formally reported, its structural

characteristics strongly suggest it is a stable, crystalline solid with poor aqueous solubility but

good solubility in common organic solvents. Its key features—a rigid core, versatile bromine

handles, and a fluorine NMR probe—make it an attractive building block for creating complex

and functionally diverse molecules. The protocols and predictive data outlined in this guide

provide a solid foundation for researchers to effectively synthesize, characterize, and utilize this

compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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